BenchChemオンラインストアへようこそ!

GSK-3beta inhibitor 2

GSK-3β inhibition Enzymatic IC50 Kinase assay

GSK-3beta inhibitor 2 (Compound is a synthetic small-molecule glycogen synthase kinase-3β (GSK-3β) inhibitor belonging to the acylaminopyridine chemical class. It exhibits an IC50 of 1.1 nM against GSK-3β in enzymatic assays, placing it among the sub-nanomolar potency tier of GSK-3β inhibitors.

Molecular Formula C14H14N4O3S
Molecular Weight 318.35
CAS No. 1702428-31-6
Cat. No. B2437636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-3beta inhibitor 2
CAS1702428-31-6
Molecular FormulaC14H14N4O3S
Molecular Weight318.35
Structural Identifiers
SMILESCOC1=C(SC(=N1)C2=CC(=NC=C2)NC(=O)C3CC3)C(=O)N
InChIInChI=1S/C14H14N4O3S/c1-21-13-10(11(15)19)22-14(18-13)8-4-5-16-9(6-8)17-12(20)7-2-3-7/h4-7H,2-3H2,1H3,(H2,15,19)(H,16,17,20)
InChIKeyCYADPSMQNARVII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK-3beta Inhibitor 2 (CAS 1702428-31-6): Potent, Selective, Orally Active GSK-3β Inhibitor for Alzheimer's Disease Research


GSK-3beta inhibitor 2 (Compound 3) is a synthetic small-molecule glycogen synthase kinase-3β (GSK-3β) inhibitor belonging to the acylaminopyridine chemical class [1]. It exhibits an IC50 of 1.1 nM against GSK-3β in enzymatic assays, placing it among the sub-nanomolar potency tier of GSK-3β inhibitors [1]. The compound is orally bioavailable, crosses the blood-brain barrier (brain-to-plasma ratio of 0.26), and demonstrates target engagement in vivo by significantly reducing phosphorylated tau at Ser396 in the 3xTg mouse model of Alzheimer's disease when dosed orally at 30 mg/kg as a nanosuspension [1]. Its co-crystal structure with GSK-3β (PDB: 4PTC) confirmed key hinge-region hydrogen bonds with Val135 and a critical interaction with Lys85, providing a structurally validated binding mode [2]. The compound is commercially available from multiple vendors and is marketed as a research tool for Alzheimer's disease and GSK-3β signaling studies.

Why GSK-3beta Inhibitor 2 (1702428-31-6) Cannot Be Simply Substituted with Other GSK-3β Inhibitors


GSK-3β inhibitors span multiple chemical classes with widely divergent properties in terms of potency, selectivity against the highly homologous GSK-3α isoform and CDK family kinases, oral bioavailability, brain penetration, and in vivo pharmacodynamic efficacy [1]. GSK-3beta inhibitor 2 (Compound 3) is distinct in simultaneously combining sub-nanomolar potency (IC50 1.1 nM) with demonstrated oral activity and blood-brain barrier penetration, a profile not uniformly shared by all GSK-3β inhibitors of similar potency . For example, LY2090314 (IC50 0.9 nM) is an oncology clinical candidate that is not reported to cross the blood-brain barrier, while AR-A014418 (IC50 104 nM) is brain-permeable but ~95-fold less potent . Generic substitution with a superficially similar GSK-3β inhibitor risks losing brain exposure for CNS applications or potency for biochemical assays. The evidence below quantifies these critical differences across potency, brain penetration, structural binding mode, and in vivo tau target engagement.

Quantitative Evidence Guide: What Differentiates GSK-3beta Inhibitor 2 (1702428-31-6) from Its Closest Analogs


Superior GSK-3β Enzymatic Potency: 1.1 nM vs. Common Research-Grade Inhibitors

GSK-3beta inhibitor 2 (Compound 3) demonstrates an IC50 of 1.1 nM against GSK-3β, placing it in the sub-nanomolar potency tier. This is approximately 95-fold more potent than the widely used brain-permeable GSK-3β inhibitor AR-A014418 (IC50 = 104 ± 27 nM) [1][2]. It is also approximately 31-fold more potent than SB-216763 (IC50 = 34 nM for GSK-3β), another commonly used reference inhibitor . Against the potent clinical candidate LY2090314 (IC50 = 0.9 nM for GSK-3β), the potency is comparable (1.1 vs. 0.9 nM, a 1.2-fold difference) .

GSK-3β inhibition Enzymatic IC50 Kinase assay

Brain Penetration and Oral Bioavailability: A Distinctive Combination for CNS-Targeted GSK-3β Inhibition

GSK-3beta inhibitor 2 crosses the blood-brain barrier with a measured brain-to-plasma ratio (B/P) of 0.26 following oral administration in the 3xTg mouse model [1]. This brain penetration, combined with oral bioavailability, distinguishes it from comparators such as LY2090314, a clinical-stage GSK-3 inhibitor (IC50 0.9 nM) developed for oncology indications that is not reported to be brain-penetrant, and CHIR-99021, which is primarily used for in vitro stem cell applications despite its 6.7 nM GSK-3β potency . AR-A014418 is also brain-permeable but requires ~95-fold higher drug levels to achieve equivalent target inhibition [2].

Blood-brain barrier penetration Oral bioavailability CNS drug discovery

In Vivo Target Engagement: Quantitative Reduction of Pathological Tau Phosphorylation in an Alzheimer's Disease Model

GSK-3beta inhibitor 2 (Compound 3), when administered orally at 30 mg/kg as a nanosuspension to LaFerla 3xTg-C57BL6 male mice (a transgenic model of Alzheimer's disease), produced a significant reduction in phosphorylated tau at Ser396 (pTau396), a well-characterized GSK-3β substrate site [1]. This in vivo pharmacodynamic endpoint directly demonstrates target engagement in the brain following oral dosing. In contrast, many potent GSK-3β inhibitors lack published in vivo tau target engagement data in Alzheimer's models; for instance, CHIR-99021 is primarily characterized in stem cell differentiation assays rather than CNS tau models , and LY2090314 has been studied in oncology xenograft models without reported tau pharmacodynamics .

Tau phosphorylation Alzheimer's disease In vivo pharmacodynamics

Co-Crystal Structure with Validated Binding Mode: Atomic-Level Resolution of Key Hinge and Lys85 Interactions

The co-crystal structure of GSK-3beta inhibitor 2 with GSK-3β has been solved at 2.711 Å resolution (PDB: 4PTC) [1]. The structure reveals two critical hydrogen bonds: the pyridine carboxamide forms a hydrogen bond with the hinge residue Val135 backbone amide, and the carbonyl oxygen of the thiazolyl primary amide forms a critical hydrogen bond with Lys85 [1]. Additionally, single-crystal X-ray diffraction confirmed an intramolecular hydrogen bond between the methoxy -O- and the amide N-H, stabilizing the bioactive conformation . This level of structural characterization exceeds what is publicly available for many common comparator inhibitors: for example, AR-A014418 lacks a publicly deposited co-crystal structure with GSK-3β, while SB-216763 has only a docking model [2].

X-ray crystallography Structure-based drug design Binding mode

Chemical Scaffold Differentiation: Acylaminopyridine Core with Unique Thiazole Pharmacophore vs. Common Maleimide, Indole, and Thiadiazolidinone Classes

GSK-3beta inhibitor 2 (Compound 3) belongs to the acylaminopyridine chemical class and features a 4-methoxy-1,3-thiazole-5-carboxamide moiety connected via a pyridine spacer to a cyclopropylcarboxamide group [1]. This scaffold is structurally distinct from the maleimide-based inhibitors (e.g., SB-216763), the aminopyrimidine class (e.g., CHIR-99021), the thiadiazolidinone class (e.g., Tideglusib), and the thiazole-based series (e.g., AR-A014418) [2]. The divergent core structure implies a distinct kinase selectivity fingerprint; the paper reports the compound as a selective GSK-3β inhibitor within the context of its scaffold optimization campaign that systematically explored the chemical space around a pyrrolopyridinone core to achieve selectivity [1]. However, full kinome-wide selectivity panel data for GSK-3beta inhibitor 2 has not been published in the primary literature, representing a data gap.

Chemical scaffold Selectivity profile Acylaminopyridine

Optimal Research Application Scenarios for GSK-3beta Inhibitor 2 (1702428-31-6) Based on Quantitative Evidence


In Vivo Alzheimer's Disease Preclinical Efficacy Studies Requiring Oral Brain-Penetrant GSK-3β Inhibition

GSK-3beta inhibitor 2 is the preferred choice for chronic oral dosing studies in transgenic Alzheimer's disease mouse models where reduction of pathological tau phosphorylation (pTau396) is the primary pharmacodynamic endpoint. As demonstrated in the 3xTg mouse model, oral administration at 30 mg/kg as a nanosuspension achieves sufficient brain exposure (B/P = 0.26) to significantly lower pTau396 levels, directly validating CNS target engagement [1]. Alternative brain-penetrant GSK-3β inhibitors such as AR-A014418 require substantially higher drug levels (~95-fold based on IC50 difference) to achieve equivalent target inhibition, increasing the risk of off-target pharmacology. Non-brain-penetrant inhibitors such as LY2090314 are unsuitable for CNS tau studies.

Structure-Based Drug Discovery and Fragment-Based Optimization Campaigns

The availability of a co-crystal structure at 2.711 Å resolution (PDB: 4PTC) with clearly resolved key interactions—pyridine carboxamide with the hinge V135 and thiazolyl amide carbonyl with K85—makes GSK-3beta inhibitor 2 an ideal starting point for structure-guided medicinal chemistry [1]. The intramolecular hydrogen bond between the methoxy oxygen and amide N-H, confirmed by small-molecule X-ray crystallography, stabilizes a well-defined bioactive conformation that can guide scaffold hopping and core modification strategies . Researchers seeking to optimize selectivity, potency, or DMPK properties can computationally dock and rationally modify the compound with atomic-level confidence, a capability not available with GSK-3β inhibitors lacking co-crystal structures (e.g., AR-A014418, SB-216763).

High-Sensitivity Biochemical GSK-3β Activity Assays Requiring Minimal Compound Carryover

With an IC50 of 1.1 nM, GSK-3beta inhibitor 2 is suitable for high-sensitivity enzymatic and cell-based GSK-3β activity assays where complete target inhibition at low nanomolar concentrations is required [1]. When compared to the commonly used reference inhibitors AR-A014418 (IC50 = 104 nM) and SB-216763 (IC50 = 34 nM), the 31- to 95-fold higher potency of GSK-3beta inhibitor 2 allows researchers to achieve maximal GSK-3β inhibition using substantially lower compound concentrations, reducing vehicle (DMSO) burden, minimizing non-specific binding artifacts, and lowering the risk of concentration-dependent off-target effects in cellular assays [1]. This is particularly advantageous in high-throughput screening formats where compound carryover into secondary assays is a concern.

Chemical Tool Validation of GSK-3β Signaling in CNS Disease Pathways Distinct from Oncology Applications

GSK-3beta inhibitor 2 provides a chemically distinct acylaminopyridine scaffold suitable for orthogonal validation studies where researchers need to confirm that GSK-3β-mediated phenotypes are not artifacts of a particular chemical series. Its profile—sub-nanomolar potency, brain penetration, oral activity, and in vivo tau target engagement—is specifically tailored to CNS applications, differentiating it from oncology-focused GSK-3 inhibitors such as LY2090314 [1]. For Alzheimer's disease pathway validation, the demonstrated reduction of pTau396 in an established transgenic model provides a disease-relevant pharmacodynamic benchmark that is not available for many comparator GSK-3β inhibitors [1]. Researchers should note that full kinome selectivity data for GSK-3beta inhibitor 2 remains unpublished, and orthogonal confirmation with structurally distinct GSK-3β inhibitors (e.g., CHIR-99021 for in vitro experiments) is recommended to control for off-target effects.

Quote Request

Request a Quote for GSK-3beta inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.